1-[3-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a pyrazole ring, a piperidine ring, and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is usually synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diaminopentane.
Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable linker, such as a propenone group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or piperidine derivatives.
Scientific Research Applications
1-[3-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[3-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-methyl-1H-pyrazol-1-yl)piperidine: Lacks the propenone group.
1-(4-methyl-1H-pyrazol-1-yl)propan-2-one: Lacks the piperidine ring.
1-(4-methyl-1H-pyrazol-1-yl)butan-2-one: Contains a butanone group instead of a propenone group.
Uniqueness
1-[3-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of both the pyrazole and piperidine rings, as well as the propenone linker. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
1-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-12(16)14-6-4-5-11(9-14)15-8-10(2)7-13-15/h3,7-8,11H,1,4-6,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDOCFHCDDWWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCCN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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